molecular formula C9H10O6 B1608285 2-Hydroxyethyl gallate CAS No. 68162-50-5

2-Hydroxyethyl gallate

Cat. No.: B1608285
CAS No.: 68162-50-5
M. Wt: 214.17 g/mol
InChI Key: NNCBVVNCQYNPPB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl gallate, also known as 2-hydroxyethyl 3,4,5-trihydroxybenzoate, is an organic compound with the molecular formula C9H10O6. It is a derivative of gallic acid, where the hydroxyl group is esterified with 2-hydroxyethanol. This compound is known for its antioxidant properties and is used in various applications, including food preservation and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl gallate can be synthesized through the esterification of gallic acid with 2-hydroxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl gallate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products:

Scientific Research Applications

2-Hydroxyethyl gallate has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation and degradation of sensitive compounds.

    Biology: It is studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in food preservation to prevent oxidation and extend shelf life.

Mechanism of Action

The mechanism of action of 2-hydroxyethyl gallate primarily involves its antioxidant properties. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response, inflammation, and cell proliferation .

Comparison with Similar Compounds

    Gallic Acid: The parent compound of 2-hydroxyethyl gallate, known for its strong antioxidant properties.

    Ethyl Gallate: Another ester derivative of gallic acid with similar antioxidant properties.

    Propyl Gallate: Used as an antioxidant in food and cosmetics.

Uniqueness: this compound is unique due to its specific esterification with 2-hydroxyethanol, which imparts distinct solubility and reactivity characteristics compared to other gallate derivatives.

Properties

IUPAC Name

2-hydroxyethyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6/c10-1-2-15-9(14)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCBVVNCQYNPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987664
Record name 2-Hydroxyethyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68162-50-5
Record name Gallic acid ethylene glycol ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68162-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl gallate
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Synthesis routes and methods

Procedure details

A mixture consisting of ethylene glycol (105 g, 1.11 mol), gallic acid (28.5 g, 168 mmol), and concentrated H2SO4 (10 drops) was stirred at 90° C. overnight before mixing with ice water (1500 ml). Upon adding NaCl (100 g), the solution was extracted with ethyl acetate (150 ml×4). The combined organic portion was evaporated to dryness to obtain (m) (9.98 g, 28%). Proton-NMR spectral data (DMSO-d6), δ (ppm): 3.64 (t, HOCH2CH2, 2H), 4.15 (t, ArOCH2CH2, 2H), 6.93 (s, aromatic, 2H)
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
ice water
Quantity
1500 mL
Type
solvent
Reaction Step Five
Name
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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